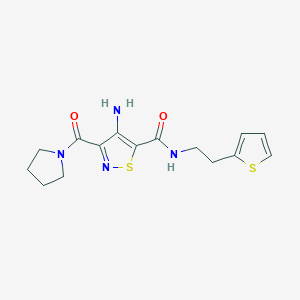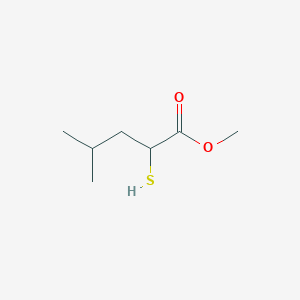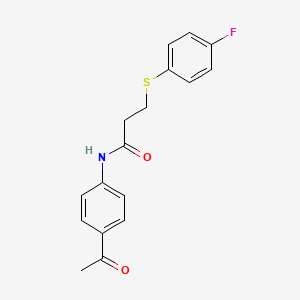![molecular formula C12H15N3O3S B2541800 3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953188-85-7](/img/structure/B2541800.png)
3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactions
3-(2-Morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a compound that has been involved in various synthesis and reaction studies due to its unique structure. The compound is a result of reactions involving 2-amino-2-thiazoline with acetylene carboxylates, leading to the formation of 5-substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. These compounds have further been modified through reactions with bromoacetoacetyl bromide and N-bromosuccinimide, yielding bromomethyl derivatives. These derivatives have been used to synthesize morpholinomethyl derivatives, indicating the versatility of the compound in chemical synthesis (Kinoshita et al., 1987).
Pharmacological Evaluation
Studies have shown that morpholine derivatives, including those related to this compound, exhibit a wide spectrum of antimicrobial activity. These derivatives have been associated with antibacterial, antimicrobial, antifungal, anticancer, and anticonvulsant activities. The incorporation of the morpholine moiety and related structures has been crucial in enhancing these pharmacological properties, suggesting the potential of these compounds in drug development (Naik & Chikhalia, 2007).
Antiproliferative Agents
The compound and its derivatives have been evaluated for antiproliferative activities, with certain modifications showing significant activity against cancer cell lines. The structure-activity relationship studies have indicated that substitution with morpholine can lead to compounds with potent antiproliferative activity and selectivity between cancer and normal cells. Such compounds have been found to inhibit colony formation and migration of cancer cells and induce apoptosis, suggesting their potential as antiproliferative agents in cancer therapy (Li et al., 2017).
Antimicrobial Activity
The antimicrobial evaluation of thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to this compound, has shown that some of these compounds possess significant activity against various microbial strains. This highlights the potential of these compounds in the development of new antimicrobial agents, particularly in the fight against resistant microbial strains (Habib et al., 2007).
Mechanism of Action
While the specific mechanism of action for this compound is not known, similar compounds often act as inhibitors for various enzymes. For example, some morpholino compounds are known to inhibit PI3 kinases, which are involved in numerous cell processes such as proliferation, migration, and differentiation .
Future Directions
Properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-10-1-2-13-12-15(10)9(8-19-12)7-11(17)14-3-5-18-6-4-14/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJVKQIWVOJMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2CSC3=NC=CC(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
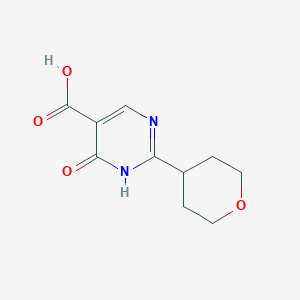
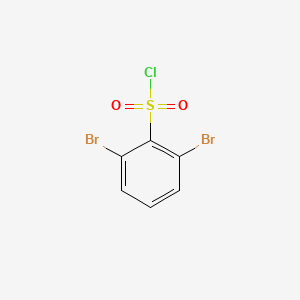
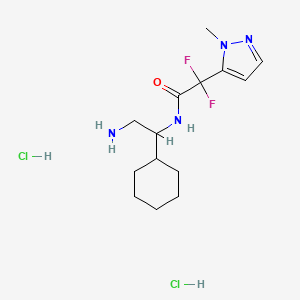
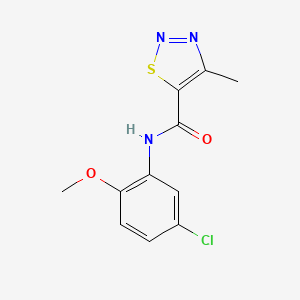
![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
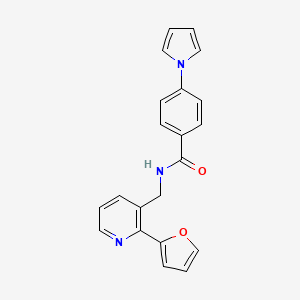
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)

